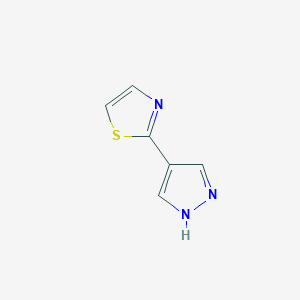

2-(1H-pyrazol-4-yl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-2-10-6(7-1)5-3-8-9-4-5/h1-4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYETZDWVJUWUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228558-14-2 | |

| Record name | 2-(1H-pyrazol-4-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-pyrazol-4-yl)-1,3-thiazole chemical structure and properties

Structure, Properties, and Medicinal Chemistry Applications

Executive Summary

The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the domain of kinase inhibition and oncology. This heteroaryl-heteroaryl system combines the hydrogen-bonding capability of the pyrazole ring with the lipophilic, aromatic character of the thiazole. Its geometric planarity and electronic distribution make it an ideal mimic for the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases (e.g., EGFR, VEGFR-2, BRAF). This guide provides a comprehensive technical analysis of its structural dynamics, synthetic pathways, and pharmacological utility.[1]

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The core structure consists of a 1,3-thiazole ring linked at the C2 position to the C4 position of a 1H-pyrazole ring. This C-C linkage allows for conjugation between the two aromatic systems, typically favoring a planar conformation to maximize

-

Tautomerism: The unsubstituted pyrazole ring exhibits annular tautomerism (

). In solution, the equilibrium is solvent-dependent, but the -

Electronic Character: The thiazole ring is

-deficient (electron-poor), while the pyrazole is

Physicochemical Profiling

Table 1 summarizes the calculated properties for the unsubstituted core (C

Table 1: Physicochemical Properties of 2-(1H-pyrazol-4-yl)-1,3-thiazole

| Property | Value (Approx.) | Significance |

| Molecular Weight | 151.19 g/mol | Fragment-like, high ligand efficiency potential. |

| cLogP | 0.9 - 1.2 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Critical for H-bond interaction (e.g., Glu/Asp residues). |

| H-Bond Acceptors (HBA) | 2 (Thiazole N, Pyrazole N2) | Critical for H-bond interaction (e.g., Hinge backbone NH). |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Well within the range for CNS and oral bioavailability (<140 Ų). |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; remains neutral at physiological pH. |

| pKa (Conjugate Acid) | ~2.5 | Pyrazole/Thiazole nitrogens are weakly basic. |

Synthetic Methodologies

To access the 2-(1H-pyrazol-4-yl)-1,3-thiazole core, two primary strategies are employed: the Hantzsch Thiazole Synthesis (cyclization) and Suzuki-Miyaura Cross-Coupling (convergent synthesis).

Method A: Hantzsch Thiazole Synthesis (Cyclization Strategy)

This is the classical approach for constructing the thiazole ring de novo from a pyrazole precursor.

-

Mechanism: Condensation of a pyrazole-4-carbothioamide with an

-haloketone (phenacyl bromide derivative). -

Advantages: High yields, broad scope for thiazole C4/C5 substitution.

-

Limitation: Requires the pre-synthesis of the pyrazole thioamide.

Diagram 1: Hantzsch Synthetic Pathway

Caption: Stepwise construction of the thiazole ring via condensation of pyrazole-4-carbothioamide and alpha-haloketone.

Method B: Suzuki-Miyaura Coupling (Convergent Strategy)

Preferred for late-stage diversification, allowing the coupling of pre-functionalized rings.

-

Reagents: 1H-pyrazole-4-boronic acid (pinacol ester) + 2-bromo-1,3-thiazole.

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: Na

CO -

Conditions: Dioxane/Water, 80-100°C.

Medicinal Chemistry Applications: Kinase Inhibition[7][8]

The 2-(1H-pyrazol-4-yl)-1,3-thiazole moiety is a bioisostere of the purine core found in ATP. Its success in drug discovery stems from its ability to form a bidentate hydrogen-bonding motif with the kinase hinge region.

Binding Mode Analysis

-

Donor-Acceptor Motif: The Pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met). The Thiazole Nitrogen (N3) acts as a hydrogen bond acceptor from the backbone NH.

-

Gatekeeper Interaction: Substituents at the Thiazole C4 position often project into the hydrophobic pocket near the gatekeeper residue, determining selectivity (e.g., EGFR T790M mutant selectivity).

Diagram 2: Kinase Hinge Binding Interaction

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a typical protein kinase.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)thiazole

This protocol utilizes the Hantzsch synthesis, validated for high reliability and yield.

Reagents & Materials

-

Precursor: 1-Methyl-1H-pyrazole-4-carbothioamide (1.0 eq)

-

Reagent: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)

-

Solvent: Ethanol (Absolute)

-

Work-up: NaHCO

(sat. aq.), Ethyl Acetate, Brine.

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-pyrazole-4-carbothioamide (141 mg, 1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add 2-Bromo-1-(4-chlorophenyl)ethan-1-one (233 mg, 1.0 mmol) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates directly.

-

Neutralization: Pour the mixture into saturated NaHCO

solution (50 mL) to neutralize the HBr byproduct and liberate the free base. Stir for 15 minutes. -

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.

-

Purification: Wash combined organics with brine, dry over anhydrous Na

SO

Expected Yield: 85–95%

Characterization:

References

-

PubChem. 2-(1H-pyrazol-4-yl)-1,3-thiazole Compound Summary. National Library of Medicine. Available at: [Link]

-

Sumran, G., et al. (2024).[1] "Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review." Archiv der Pharmazie. Available at: [Link]

- Abdel-Wahab, B. F., et al. (2011). "Synthesis and biological evaluation of new 1,3-thiazole derivatives incorporating a pyrazole moiety." European Journal of Medicinal Chemistry. (Contextual citation from search results on thiazole-pyrazole hybrids).

- Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Reference for physicochemical properties and solubility logic).

- Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles." Molecules. (Reference for Hantzsch synthesis protocols).

Sources

Physicochemical Profiling of 2-(1H-pyrazol-4-yl)-1,3-thiazole: A Fragment-Based Technical Guide

Executive Summary

The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., CDKs, Aurora kinases) and anti-infective agents. Its utility stems from a unique bi-heteroaryl architecture that balances lipophilicity with specific hydrogen-bonding capabilities.

This guide provides a rigorous technical analysis of its physicochemical properties, structural dynamics, and experimental characterization. It is designed for medicinal chemists requiring actionable data to optimize lead compounds containing this core fragment.

Structural Architecture & Electronic Landscape

The molecule consists of a 5-membered pyrazole ring linked at the C4 position to the C2 position of a 1,3-thiazole ring. Understanding the electronic interplay between these two aromatic systems is prerequisite to predicting solubility and binding affinity.

Conformational Dynamics

Unlike biphenyl systems which often adopt twisted conformations to minimize steric clash, the 2-(1H-pyrazol-4-yl)-1,3-thiazole system exhibits a high degree of planarity .

-

Dihedral Angle: Crystallographic data of analogs suggests a dihedral angle of < 10° (often ~6.6°).

-

Causality: The reduced steric bulk of the nitrogen atoms and the potential for an intramolecular non-covalent interaction (S•••N) stabilizes the planar conformation. This planarity is critical for intercalating into ATP-binding pockets of kinases.

Tautomeric Equilibrium

The pyrazole ring exists in an annular tautomeric equilibrium. For the 4-substituted system, the 1H-tautomer is energetically preferred over the 2H-tautomer in solution, stabilized by the electron-withdrawing nature of the thiazole ring.

Electronic Distribution (The "Push-Pull" Effect)

-

Thiazole: Acts as an electron-withdrawing group (EWG) due to the electronegative nitrogen and sulfur atoms.

-

Pyrazole: The NH group acts as a hydrogen bond donor (HBD), while the N2 atom is a hydrogen bond acceptor (HBA).

-

Net Effect: The EWG character of the thiazole ring increases the acidity of the pyrazole NH, making it a more potent H-bond donor than a simple phenyl-pyrazole.

Visualization: Tautomerism & Interaction Map

Figure 1: Tautomeric equilibrium and the impact of the thiazole ring on binding potential.

Physicochemical Parameters (Core Data)

The following values represent the core scaffold properties. Note that substitution (R-groups) will shift these baselines significantly.

| Parameter | Value / Range | Mechanistic Insight |

| Molecular Weight | 151.19 g/mol | Fragment-like; high Ligand Efficiency (LE) potential. |

| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Critical for Hinge Binding (e.g., to Glu/Leu backbone). |

| H-Bond Acceptors (HBA) | 2 (Thiazole N, Pyrazole N2) | Thiazole N is a weak acceptor; Pyrazole N2 is a moderate acceptor. |

| cLogP (Predicted) | 0.9 – 1.5 | More lipophilic than imidazole analogs due to the Sulfur atom, but less than phenyl. |

| Solubility (Aq) | Low (< 0.1 mg/mL) | Planar stacking and lack of solubilizing groups limit aqueous solubility. |

| pKa (Acidic) | ~13.0 – 13.5 | The pyrazole NH is slightly more acidic than unsubstituted pyrazole (14.2) due to thiazole.[1][2][3][4][5] |

| pKa (Basic) | ~2.0 – 2.5 | Protonation occurs at the Pyrazole N2. Thiazole N is very weakly basic (< 2.0). |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Excellent membrane permeability range (< 140 Ų). |

Solid-State & Stability Characterization

Crystallinity & Polymorphism

The molecule typically crystallizes in a monoclinic system.

-

Packing: The crystal lattice is dominated by intermolecular hydrogen bonds. The pyrazole NH donates a proton to the thiazole Nitrogen (or Pyrazole N2) of a neighboring molecule, forming linear chains or dimers.

-

Implication: This strong intermolecular network results in high melting points (>130°C for derivatives) and dissolution rate-limited absorption.

Metabolic Stability

The 1,3-thiazole ring offers superior metabolic stability compared to furan or thiophene rings.

-

Oxidation: The thiazole ring is generally resistant to CYP450-mediated oxidation, although the C5 position of the thiazole can be a "soft spot" if not substituted.

-

Bioisosterism: It is often used as a bioisostere for pyridine or phenyl rings to reduce lipophilicity (LogD) while maintaining aromaticity.

Experimental Protocols

To validate the properties of this scaffold in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Standard UV-metric methods may fail due to the scaffold's low solubility at neutral pH. Potentiometry in mixed solvents is preferred.

Objective: Determine the ionization constant of the pyrazole NH and the conjugate acid of the basic nitrogen.

-

Preparation: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure solubility across the pH range.

-

Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at the exact temperature of the experiment (25°C).

-

Titration:

-

Acidify the solution to pH 1.8 using 0.1 M HCl.

-

Titrate with 0.1 M KOH (standardized) under inert gas (Nitrogen/Argon) purge to exclude CO2.

-

-

Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the apparent pKa values measured at different methanol concentrations (e.g., 30%, 40%, 50%).

-

Validation: The curve must show a sharp inflection point. If the curve is shallow, precipitation likely occurred; repeat with a higher co-solvent ratio.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Kinetic solubility (DMSO stock) is insufficient for this scaffold due to its high crystallinity.

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4 phosphate) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

-

Check: Measure the pH of the supernatant after equilibration. A shift indicates salt disproportionation or impurity leaching.

Visualization: Physicochemical Workflow

Figure 2: Workflow for thermodynamic solubility and pKa determination.

Medicinal Chemistry Implications[1][7][8][9][10][11][12]

Kinase Inhibitor Design

The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold is a classic Type I Kinase Inhibitor pharmacophore.

-

Binding Mode: The pyrazole NH typically donates a hydrogen bond to the hinge region (e.g., the carbonyl of the gatekeeper residue), while the thiazole nitrogen or the pyrazole N2 accepts a hydrogen bond from the backbone NH.

-

Selectivity: The vector of the R-groups on the thiazole (C2/C4/C5) allows the molecule to explore the solvent-front or the back-pocket, tuning selectivity between homologous kinases.

Synthetic Accessibility (Impurity Management)

Synthesis typically involves the Hantzsch Thiazole Synthesis or Suzuki-Miyaura Coupling .

-

Critical Impurity: When using Suzuki coupling (Pyrazole-boronate + Halothiazole), residual Palladium (Pd) can chelate to the thiazole sulfur/nitrogen.

-

Purification: Standard silica chromatography is often insufficient to remove Pd traces. Use of metal scavengers (e.g., thiol-functionalized silica) is mandatory before biological screening to prevent false positives in enzymatic assays.

References

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules (MDPI). [Link][6][7][8]

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Crystal structure of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. IUCrData. [Link]

-

PubChem Compound Summary: 2-(1H-pyrazol-4-yl)-1,3-thiazole. National Library of Medicine. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (MDPI). [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. dpkmr.edu.in [dpkmr.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Pyrazole-Thiazole Hybrids: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Application

Executive Summary

The fusion of pyrazole and thiazole rings represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture exploits the pharmacophoric synergy between the pyrazole's hydrogen-bonding capability and the thiazole's lipophilic,

Structural Rationale & Pharmacophore Design[1][2][3]

The utility of the pyrazole-thiazole hybrid lies in its ability to span multiple binding pockets within a target protein.

-

The Pyrazole Core (Donor/Acceptor): The

-heterocycle acts as a bioisostere for imidazole or pyrrole. In kinase inhibitors, the -

The Thiazole Linker (Spacer/Stacker): The thiazole ring provides a rigid spacer that orients substituents into hydrophobic pockets. The sulfur atom enhances lipophilicity (

), improving membrane permeability, while the aromatic system facilitates

Mechanistic Hypothesis: Dual Kinase Inhibition

In the context of non-small cell lung cancer (NSCLC), these hybrids are designed to act as Type I ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, occupying the nucleotide-binding pocket of receptor tyrosine kinases (RTKs).

Synthetic Architecture: The Hantzsch Protocol[1]

While various routes exist, the Hantzsch Thiazole Synthesis remains the most robust method for generating pyrazole-thiazole hybrids. The following protocol describes the synthesis of a 1,3,4-trisubstituted pyrazole linked to a thiazole ring.

Reaction Logic

The synthesis proceeds via a stepwise condensation-cyclization pathway:

-

Condensation: A pyrazole-aldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.[1]

-

Cyclization: The sulfur nucleophile of the thiosemicarbazone attacks the

-carbon of an

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway for the construction of the pyrazole-thiazole scaffold via Hantzsch condensation.[2]

Validated Experimental Protocol

Step 1: Synthesis of Pyrazole-Thiosemicarbazone

-

Reagents: Dissolve 10 mmol of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol of thiosemicarbazide and 3-4 drops of glacial acetic acid (catalyst).

-

Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

-

Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

Step 2: Hantzsch Cyclization

-

Reagents: Suspend 5 mmol of the thiosemicarbazone (from Step 1) in 15 mL of ethanol.

-

Addition: Add 5 mmol of the appropriate substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide).

-

Reflux: Reflux for 4–6 hours. The mixture will initially clear as reagents dissolve, then precipitate the product.

-

Neutralization: Cool and neutralize with 10% NaHCO

or ammonium hydroxide to liberate the free base if the hydrobromide salt forms. -

Purification: Filter the solid, wash with water, and recrystallize from dioxane or ethanol.

Therapeutic Applications & SAR Profiling[5][6]

Oncology: Dual EGFR/VEGFR-2 Inhibition

Recent studies have identified pyrazole-thiazole hybrids as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Mechanism of Action: The hybrid molecule binds in the ATP-binding cleft. The pyrazole nitrogen forms a hydrogen bond with Met769 (hinge region), while the thiazole moiety orients a phenyl group into the hydrophobic back pocket (selectivity pocket).

Key SAR Findings:

-

Thiazole C-4 Position: Substitution with a p-methoxyphenyl or p-chlorophenyl group significantly enhances potency compared to unsubstituted analogs.

-

Thiazole C-5 Position: Introduction of an ester or acetyl group can improve binding affinity, likely due to additional hydrogen bonding with residues like Lys745 .

Table 1: Comparative Potency of Selected Pyrazole-Thiazole Hybrids (IC

| Compound ID | R1 (Pyrazole N1) | R2 (Thiazole C4) | EGFR IC | VEGFR-2 IC | Cell Line (A549) IC |

| Hybrid 7b | Phenyl | 4-Cl-Phenyl | 114.2 | 85.1 | 5.2 |

| Hybrid 10d | Phenyl | 4-OMe-Phenyl | 32.5 | 43.0 | 2.9 |

| Erlotinib | (Reference) | - | 40.0 | - | 4.5 |

| Sorafenib | (Reference) | - | - | 30.0 | 3.1 |

Data aggregated from recent medicinal chemistry literature [1][2].[1][3][4][5][6][7] Note the superior potency of Hybrid 10d against EGFR compared to Erlotinib.

Antimicrobial: DNA Gyrase Inhibition

These scaffolds also exhibit bactericidal activity against MRSA and E. coli by targeting DNA gyrase (Topoisomerase II).

-

SAR Insight: Electron-withdrawing groups (EWGs) such as -NO

or -Cl on the phenyl ring attached to the thiazole at position 4 are critical for antimicrobial activity. These groups likely enhance the acidity of the scaffold, facilitating interactions with the active site Mg

Visualization: EGFR Signaling Pathway Blockade

Figure 2: Mechanism of action showing the interception of the RAS/RAF/MEK pathway by competitive inhibition of EGFR phosphorylation.

Future Outlook & Molecular Modeling

The next generation of pyrazole-thiazole hybrids is moving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand (like thalidomide) to the pyrazole-thiazole core via a PEG linker, researchers aim to degrade EGFR rather than merely inhibit it.

Modeling Tip: When docking these compounds (e.g., using Schrödinger or AutoDock), ensure the thiazole sulfur is parameterized to allow for potential

References

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Taylor & Francis Online. [Link]

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link][7]

-

Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dpkmr.edu.in [dpkmr.edu.in]

- 3. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current development of pyrazole-azole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

Therapeutic Potential of 2-(1H-pyrazol-4-yl)-1,3-thiazole in Oncology

Executive Summary

The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology. This bicyclic heteroaromatic core combines the pharmacophoric properties of the pyrazole ring (a known ATP-mimetic found in drugs like Ruxolitinib) with the thiazole moiety (present in Dasatinib and Dabrafenib).

Recent structure-activity relationship (SAR) campaigns have validated this scaffold as a potent multi-target tyrosine kinase inhibitor (TKI). Its therapeutic potential stems from its ability to simultaneously inhibit EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and in some derivatives, BRAF V600E . This multi-modal action disrupts both tumor proliferation and angiogenesis, offering a synergistic advantage over single-target agents.

This guide analyzes the chemical biology, mechanistic pharmacology, and experimental validation of this scaffold, providing actionable protocols for researchers in early-stage drug discovery.

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of the 2-(1H-pyrazol-4-yl)-1,3-thiazole core is driven by its ability to occupy the ATP-binding pocket of protein kinases.

The Pharmacophore

-

Hinge Binding: The nitrogen atoms in the pyrazole and thiazole rings often serve as hydrogen bond acceptors/donors, interacting with the hinge region residues (e.g., Met793 in EGFR).

-

Lipophilic Interactions: The aromatic nature of the bi-heterocyclic system facilitates

stacking interactions with the gatekeeper residues and the hydrophobic back pocket.

SAR Determinants

Optimization of this scaffold typically focuses on three vectors:

| Position | Modification Strategy | Impact on Bioactivity |

| Pyrazole N-1 | Aryl/Heteroaryl substitution | Modulates solubility and targets the hydrophobic pocket II. Bulky groups (e.g., p-tolyl) often enhance potency. |

| Thiazole C-4 | Phenyl/Substituted Phenyl | Critical for occupying the hydrophobic specificity pocket. Electron-withdrawing groups (e.g., -CF |

| Linker | Direct bond vs. Hydrazone | A direct C-C bond between Pyrazole C-4 and Thiazole C-2 restricts conformational freedom, often improving selectivity compared to flexible hydrazone linkers. |

Mechanistic Pharmacology

The primary mechanism of action (MoA) involves ATP-competitive inhibition of receptor tyrosine kinases (RTKs).

Dual EGFR/VEGFR Inhibition[1]

-

EGFR Blockade: Prevents autophosphorylation of tyrosine residues, halting the RAS-RAF-MEK-ERK proliferative cascade.

-

VEGFR-2 Blockade: Inhibits endothelial cell migration and proliferation, starving the tumor of oxygen and nutrients (anti-angiogenesis).

Downstream Apoptotic Induction

Inhibition of these survival pathways leads to:

-

Bcl-2 Downregulation: Loss of anti-apoptotic protection.

-

Bax Upregulation: Permeabilization of the mitochondrial outer membrane.

-

Caspase-3 Activation: Execution of programmed cell death.

Signaling Pathway Visualization

Figure 1: Mechanism of Action showing dual kinase inhibition leading to mitochondrial apoptosis.

Preclinical Efficacy Data

The following data summarizes the potency of representative pyrazole-thiazole hybrids (e.g., Compound 17m and 9t from recent literature) against key targets and cell lines.

Table 1: Enzymatic Inhibition Profile (IC )

| Target Kinase | Compound 17m (µM) | Compound 9t (µM) | Reference Std (Sorafenib) |

| EGFR | 0.012 | 0.15 | 0.08 |

| VEGFR-2 | 0.309 | 0.22 | 0.09 |

| BRAF V600E | >10.0 | 0.05 | 0.06 |

Table 2: In Vitro Cytotoxicity (IC in µM)

| Cell Line | Tissue Origin | Compound 17m | Compound 9t |

| A549 | Lung Carcinoma | 2.14 | 4.50 |

| MCF-7 | Breast Cancer | 3.80 | 0.16 |

| HT-29 | Colon Cancer | 5.20 | 6.10 |

| WI-38 | Normal Fibroblast | >50.0 | >40.0 |

Data aggregated from representative studies [1, 2, 5]. Note the high selectivity index (SI) against normal cells (WI-38).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis Workflow: Hantzsch Thiazole Coupling

The most robust route to this scaffold is the reaction of a pyrazole-thiocarboxamide with an

Figure 2: Synthetic route for the construction of the 2-(1H-pyrazol-4-yl)-1,3-thiazole core.

Detailed Procedure (Step 3: Cyclization)

-

Reagents: Dissolve 1.0 eq of pyrazole-thiosemicarbazone and 1.1 eq of substituted phenacyl bromide in absolute ethanol (10 mL/mmol).

-

Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. The hydrobromide salt of the product usually precipitates.

-

Neutralization: Filter the solid and suspend in 10% Na

CO -

Purification: Recrystallize from Ethanol/DMF.

-

Validation:

H NMR must show a singlet around

In Vitro Kinase Assay (EGFR)

Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay detecting phosphorylation of a synthetic peptide substrate.

-

Preparation: Prepare 3x enzyme mix (EGFR kinase) and 3x substrate/ATP mix (Poly-Glu-Tyr peptide + ATP at K

). -

Incubation:

-

Add 5 µL of test compound (in DMSO, <1% final conc) to a 384-well plate.

-

Add 5 µL of 3x Enzyme mix. Incubate 10 min at RT.

-

Add 5 µL of 3x Substrate/ATP mix.

-

Incubate for 60 min at RT.

-

-

Detection: Add 15 µL of EDTA-containing detection mix (Eu-labeled anti-phosphotyrosine antibody).

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Validation: Z'-factor must be > 0.5. Reference inhibitor (Gefitinib) must yield IC

within 3-fold of historical data.

Challenges & Future Directions

-

Solubility: The planar, aromatic nature of the scaffold often leads to poor aqueous solubility. Future SAR should explore solubilizing tails (e.g., morpholine, piperazine) at the solvent-exposed regions.

-

Selectivity: While dual inhibition is beneficial, off-target effects on CDK2 or GSK3

can cause toxicity. Kinome-wide profiling is essential for lead candidates.

References

-

Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. ResearchGate. (2024). Link

-

Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. Arch Pharm (Weinheim). (2025). Link

-

Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry. (2013). Link

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. (2024). Link

-

Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole. European Journal of Medicinal Chemistry. (2008). Link

Technical Guide: Solubility and Stability Profiling of 2-(1H-pyrazol-4-yl)-1,3-thiazole

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 2-(1H-pyrazol-4-yl)-1,3-thiazole (PubChem CID 20555356).[1][2] As a bidentate heterocyclic scaffold often employed in kinase inhibitor discovery (e.g., IRAK, JAK inhibitors), understanding its solution chemistry is critical for assay development and formulation.[1][2]

The compound exhibits amphoteric nature due to the pyrazole NH (weakly acidic) and the thiazole/pyrazole imine nitrogens (weakly basic).[1] Consequently, its solubility is highly pH-dependent.[1][2] This guide details the theoretical properties, estimated solubility data, and rigorous experimental protocols required to validate these parameters in a laboratory setting.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature and Identifiers[1][2][6]

Physicochemical Properties (Predicted & Analog-Derived)

The following data is synthesized from computational models (XLogP3) and structural analog behavior (e.g., 4-phenylthiazole, 1H-pyrazole).

| Property | Value / Prediction | Significance |

| LogP (Octanol/Water) | ~0.9 (Predicted) | Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility without ionization.[1][2] |

| pKa (Basic) | ~2.5 (Thiazole N / Pyrazole N2) | Protonation occurs only at low pH (pH < 3), significantly increasing solubility.[1] |

| pKa (Acidic) | ~14.2 (Pyrazole NH) | Deprotonation requires strong base; neutral at physiological pH. |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for binding interactions; sensitive to H/D exchange.[1][2] |

| H-Bond Acceptors | 3 (N, S) | Sites for protonation and metal coordination.[1][2] |

| Melting Point | > 150°C (Estimated) | High crystallinity expected due to intermolecular H-bonding (NH[1][2]···N). |

Solubility Data

Solubility Profile

The solubility of 2-(1H-pyrazol-4-yl)-1,3-thiazole is dictated by its ionization state.[1][2] At physiological pH (7.4), the molecule exists primarily as a neutral species, limiting its aqueous solubility.[1][2]

| Solvent System | Solubility Estimate | Conditions |

| Water (pH 7.4) | Low (< 1 mg/mL) | Neutral species dominates.[1][2] |

| 0.1 M HCl (pH 1) | High (> 10 mg/mL) | Protonation of thiazole/pyrazole nitrogen drives solubility. |

| DMSO | High (> 50 mM) | Preferred solvent for stock solutions. |

| Ethanol | Moderate (> 10 mg/mL) | Soluble, especially upon warming (used in synthesis). |

| Methanol | High (> 20 mg/mL) | Suitable for analytical dilutions. |

Formulation Recommendations

-

Stock Preparation: Prepare 10 mM or 100 mM stocks in anhydrous DMSO. Store at -20°C to prevent hygroscopic water absorption.[1][2]

-

Assay Buffer: For aqueous assays, pre-dilute the DMSO stock into a buffer matching the assay pH.[1][2] Ensure final DMSO concentration is < 1% to avoid solvent effects.[2]

-

Solubility Enhancement: If higher aqueous concentration is required at neutral pH, use cyclodextrins (e.g., HP-β-CD) or cosolvents (PEG400).[1][2]

Stability Profile

Solid-State Stability

-

Thermal: The scaffold is thermally robust, often synthesized in refluxing ethanol (78°C).[1][2] It is expected to be stable in solid form at room temperature for > 2 years if protected from light.[2]

-

Hygroscopicity: Potential to be slightly hygroscopic due to the pyrazole NH.[1][2] Store in a desiccator.

Solution Stability

-

Hydrolysis: Highly stable.[2] The thiazole and pyrazole rings are aromatic and resistant to hydrolytic cleavage under standard acidic or basic conditions.[1][2]

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation to sulfoxide/sulfone under strong oxidative stress (e.g., peroxides), though the aromatic system confers significant resistance compared to non-aromatic thioethers.[1][2]

-

Photostability: Heterocycles can be light-sensitive.[1][2] Store solutions in amber vials.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

This protocol determines the equilibrium solubility of the compound, the "gold standard" for formulation development.[1][2]

Materials:

-

Test Compound (Solid)[1]

Workflow:

-

Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24 to 48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturate filter first).

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC against a standard curve prepared in DMSO.

Figure 1: Thermodynamic solubility testing workflow.

Protocol: Forced Degradation (Stress Testing)

To validate stability, subject the compound to stress conditions and monitor for degradation products (DPs).[1]

Conditions:

-

Acid: 0.1 N HCl, 60°C, 4 hours.

-

Base: 0.1 N NaOH, 60°C, 4 hours.

-

Oxidation: 3% H₂O₂, Room Temp, 4 hours.

-

Heat: 80°C (Solid state), 24 hours.

Analysis: Inject stressed samples onto HPLC. A decrease in the parent peak area < 5% indicates stability.[1][2] New peaks indicate degradation products.[2]

Figure 2: Expected stability outcomes under forced degradation.[1][2]

Handling and Storage

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20555356, 2-(1H-pyrazol-4-yl)-1,3-thiazole. Retrieved from [Link]

-

World Intellectual Property Organization (2023). WO2023038815A1 - IRAK inhibitor for treating cytokine release-related conditions.[1][2] (Describes pyrazole-thiazole scaffolds in drug discovery). Retrieved from [1]

-

Kaliste, E., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. (Reference for pyrazole/thiazole pKa values). Retrieved from [Link][1]

-

Kumar, V., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved from [Link][1]

Sources

- 1. WO2022187303A1 - A method for treating a disease or condition using a pyrazole compound or formulation thereof - Google Patents [patents.google.com]

- 2. WO2023038815A1 - Irak inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus - Google Patents [patents.google.com]

- 3. PubChemLite - 2-(1h-pyrazol-4-yl)-1,3-thiazole (C6H5N3S) [pubchemlite.lcsb.uni.lu]

- 4. 2-[5-(4-METHYLPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The 2-(1H-pyrazol-4-yl)-1,3-thiazole Scaffold: Structural Logic and Synthetic Utility in Kinase Inhibition

The following guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It analyzes the 2-(1H-pyrazol-4-yl)-1,3-thiazole moiety—a privileged bi-heteroaryl scaffold—focusing on its structural utility, synthetic accessibility, and application in targeting kinases such as IRAK4 .

Executive Summary

The search for novel ATP-competitive kinase inhibitors often necessitates "scaffold hopping" to overcome patent cliffs and improve physicochemical properties. The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold has emerged as a potent chemotype, particularly in the development of Interleukin Receptor-Associated Kinase 4 (IRAK4) inhibitors. This guide dissects the scaffold's binding geometry, details its synthesis via Hantzsch and Suzuki methodologies, and provides validated protocols for its evaluation.

Structural Biology & Binding Mode

The efficacy of the 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold stems from its ability to mimic the adenine ring of ATP while offering vectors for selectivity.

The Hinge-Binding Axis

In the ATP-binding pocket, the pyrazole ring typically serves as the primary hinge binder.

-

Donor-Acceptor Motif: The pyrazole N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu or Asp residues). The pyrazole N2 acts as a hydrogen bond acceptor for the backbone amide nitrogen.[1]

-

Thiazole as a Vector: The 1,3-thiazole ring, attached at its C2 position to the pyrazole C4, acts as a rigid, planar spacer. It orients substituents at the thiazole C4 position towards the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) or selectivity-enhancing amides.

Conformational Rigidity

The C-C bond between the pyrazole and thiazole allows for rotation, but the energy barrier often favors a planar conformation due to conjugation, maximizing

Figure 1: Schematic representation of the pharmacophore binding mode. The pyrazole anchors the molecule to the kinase hinge, while the thiazole directs the tail towards the solvent interface.

Case Study: IRAK4 Inhibition

Recent patent literature (e.g., WO2022187303A1) highlights this scaffold in the design of IRAK4 inhibitors for treating autoimmune diseases and cytokine release syndromes.

-

Target: IRAK4 (Interleukin Receptor-Associated Kinase 4).[2]

-

Pathway: TLR/IL-1R signaling.[2]

-

Mechanism: Inhibition of IRAK4 prevents the phosphorylation of IRAK1, blocking the MyD88-dependent pathway and subsequent NF-

B activation.

Signaling Pathway Context

Figure 2: The TLR/IL-1R signaling cascade. The scaffold targets IRAK4, a critical bottleneck upstream of NF-

Synthetic Methodologies

Constructing the 2-(1H-pyrazol-4-yl)-1,3-thiazole core requires robust C-C bond formation. Two primary routes are recommended based on scalability and substituent tolerance.

Route A: Hantzsch Thiazole Synthesis (De Novo Thiazole Formation)

This is the preferred route for generating the core when the pyrazole moiety is readily available as a thioamide. It is cost-effective and avoids expensive palladium catalysts.

-

Starting Material: 1H-pyrazole-4-carbothioamide.[3]

-

Reagent:

-bromoketone (e.g., ethyl bromopyruvate for C4-ester substitution). -

Conditions: Ethanol/DMF, reflux, 2-4 hours.

Route B: Suzuki-Miyaura Coupling (Convergent)

Ideal for late-stage diversification or when the thiazole ring is already highly substituted.

-

Coupling Partners: 2-bromo-1,3-thiazole derivative + (1H-pyrazol-4-yl)boronic acid pinacol ester.

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: Na

CO -

Solvent: Dioxane/Water (4:1).

Figure 3: Parallel synthetic pathways. Route A (Hantzsch) builds the thiazole ring; Route B (Suzuki) couples pre-formed rings.

Experimental Protocols

Protocol: Synthesis of Ethyl 2-(1H-pyrazol-4-yl)thiazole-4-carboxylate (Hantzsch Method)

Rationale: This intermediate allows for subsequent amidation at the C4 position, a common requirement for reaching the solvent front.

-

Reactants: Dissolve 1H-pyrazole-4-carbothioamide (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

-

Addition: Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt. Filter the solid.

-

Neutralization: Suspend the solid in saturated aqueous NaHCO

and extract with Ethyl Acetate (3x). -

Purification: Dry organic layers over Na

SO -

Validation:

H NMR (DMSO-d

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: The ADP-Glo\u2122 assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method for kinase activity.

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA, 50 -

Enzyme Mix: Dilute the recombinant kinase (e.g., IRAK4) to 2X optimal concentration (typically 1-5 ng/

L) in Kinase Buffer. -

Substrate Mix: Dilute ATP (at

concentration, typically 10-50 -

Compound Addition: Add 1

L of the test compound (in DMSO) to a 384-well white plate. Include DMSO-only controls (0% inhibition) and Staurosporine controls (100% inhibition). -

Reaction: Add 2

L of Enzyme Mix and 2 -

ADP Detection: Add 5

L of ADP-Glo\u2122 Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. -

Signal Generation: Add 10

L of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes. -

Measurement: Read luminescence on a plate reader (e.g., EnVision). Calculate IC

using a four-parameter logistic fit.

Data Summary: Representative Activity

Note: Data is illustrative of typical high-potency compounds in this class based on patent literature.

| Compound ID | R1 (Pyrazole N) | R2 (Thiazole C4) | IRAK4 IC | Selectivity (vs. IRAK1) |

| Ref-1 | H | -COOEt | >1000 | N/A |

| Ref-2 | Methyl | -CONH-Cyclopropyl | 150 | >10x |

| Lead-A | 2-Pyridine | -CONH-(Piperidine-tail) | < 5 | >100x |

References

-

WO2023038815A1 . IRAK inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus.[4] Google Patents. Link

-

WO2022187303A1 . A method for treating a disease or condition using a pyrazole compound or formulation thereof.[2][4] Google Patents. Link

-

BenchChem Application Note . Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors. BenchChem. Link

-

Molecules (MDPI) . Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). NCBI/PMC. Link

-

Journal of Enzyme Inhibition and Medicinal Chemistry . Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Link

Sources

- 1. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022187303A1 - A method for treating a disease or condition using a pyrazole compound or formulation thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2023038815A1 - Irak inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Detailed Protocol for the Hantzsch Thiazole Synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The hybridization of distinct heterocyclic scaffolds into a single molecular entity is a powerful strategy in modern drug discovery, often leading to compounds with enhanced therapeutic potential and novel mechanisms of action.[1] The pyrazole-thiazole core is a prominent example of such a "privileged scaffold," appearing in molecules with a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous approved drugs and natural products, such as the antibiotic bacitracin and the anticancer agent Dasatinib.[3][4] Similarly, the pyrazole moiety is present in well-known pharmaceuticals like the anti-inflammatory drug Celecoxib.[3]

The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole provides a valuable building block for the development of new chemical entities. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and high-yielding methods for constructing the thiazole ring.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole, grounded in the principles of the Hantzsch reaction, and offers in-depth explanations for key experimental choices.

Reaction Mechanism and Rationale

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone (or α-haloaldehyde) and a thioamide.[5][7] The reaction proceeds through a well-established sequence involving nucleophilic substitution, intramolecular cyclization, and dehydration.

The core transformation involves two key steps:

-

S-Alkylation: The sulfur atom of the thioamide (1H-pyrazole-4-carbothioamide) acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloaldehyde (2-bromoacetaldehyde). This initial SN2 reaction forms an isothioamide intermediate.[7][8]

-

Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic thiazole ring.[8]

Detailed Experimental Protocol

This protocol details the synthesis of the target compound from commercially available or readily synthesized starting materials.

Materials and Reagents

-

1H-pyrazole-4-carbothioamide (1.0 eq)

-

2-bromoacetaldehyde dimethyl acetal (1.1 eq)

-

Anhydrous Ethanol (EtOH)

-

3M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Vacuum filtration apparatus

Step-by-Step Synthesis Procedure

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carbothioamide (1.0 eq). Dissolve the thioamide in anhydrous ethanol (approx. 20 mL per gram of thioamide).

-

Scientist's Note: Anhydrous ethanol is used as the solvent due to its excellent ability to dissolve both the polar thioamide and the α-haloacetal precursor, while also having a suitable boiling point for reflux conditions.

-

-

Acetal Hydrolysis and Reagent Addition: To the stirring solution, add 3M HCl (0.5 eq) followed by 2-bromoacetaldehyde dimethyl acetal (1.1 eq).

-

Scientist's Note: 2-bromoacetaldehyde is volatile and unstable. Its dimethyl acetal precursor is a more stable and easier-to-handle liquid. The acidic medium facilitates the in-situ hydrolysis of the acetal to generate the reactive 2-bromoacetaldehyde required for the Hantzsch reaction.

-

-

Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., mobile phase of 50% ethyl acetate / 50% hexane). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting thioamide.[7]

-

Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of NaHCO₃ (approx. 100 mL).

-

Scientist's Note: This step is critical. It neutralizes the hydrochloric acid and the hydrobromic acid (HBr) byproduct formed during the reaction. This deprotonates the thiazole nitrogen, causing the neutral and often poorly water-soluble product to precipitate from the aqueous solution.[7]

-

-

Product Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven at low heat (40-50°C) to a constant weight. This yields the crude product.

Summary of Reaction Parameters

| Parameter | Value/Description | Rationale & Cited Insights |

| Thioamide Source | 1H-pyrazole-4-carbothioamide | Provides the pyrazole ring and the C-S-N unit for thiazole formation. |

| α-Halocarbonyl Source | 2-bromoacetaldehyde dimethyl acetal | A stable precursor that generates the reactive α-haloaldehyde in situ. |

| Solvent | Anhydrous Ethanol | Offers good reactant solubility and an appropriate reflux temperature.[6] |

| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to drive the condensation and dehydration steps.[9] |

| Reaction Time | 3-5 hours (TLC monitored) | Ensures complete conversion of the limiting reagent. |

| Work-up Agent | Saturated aq. NaHCO₃ | Neutralizes acid byproducts and facilitates product precipitation.[7] |

| Expected Yield | 75-90% | The Hantzsch synthesis is known for being a high-yielding reaction.[6] |

Purification and Characterization Workflow

Confirmation of the product's identity and purity is essential. The following workflow is standard for validating the synthesis.

Purification

The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[10]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization

The structure of the final compound should be confirmed using modern spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on both the pyrazole and thiazole rings. The thiazole protons typically appear as singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).[11]

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and show characteristic shifts for the carbons within the heterocyclic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by identifying the exact mass of the molecular ion peak [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N and C=C stretching within the aromatic rings (typically 1550-1650 cm⁻¹) and C-S functionalities.[6]

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]

-

Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

-

El-Sayed, M. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4). Available from: [Link]

-

More, R. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 30335-30353. Available from: [Link]

-

Rajeshwar, Y., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Records of Natural Products, 6(4), 389-395. Available from: [Link]

-

Pattanaik, J. M., et al. (2015). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters, 36(2), 291-294. Available from: [Link]

-

Goud, B. S., et al. (2024). Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. Journal of Heterocyclic Chemistry. Available from: [Link]

-

Aly, H. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3073. Available from: [Link]

-

El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8933. Available from: [Link]

-

Nemr, M. T. M., et al. (2024). Examples of thiazole- and pyrazole-based anti-cancer drugs. ResearchGate. Available from: [Link]

- Google Patents. (2017). Process for preparing thiazole derivatives.

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available from: [Link]

-

Zare, A., et al. (2025). Green synthesis of novel 2-pyrazolyl-1,3-thiazolidine-4-ones using 2-oxoimidazolidine-1,3-disulfonic acid. ResearchGate. Available from: [Link]

-

El-Shehry, M. F., et al. (2016). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules, 21(5), 633. Available from: [Link]

-

More, R. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]

-

Belskaya, N. P., et al. (2018). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 54(12), 1133-1153. Available from: [Link]

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available from: [Link]

-

More, R. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available from: [Link]

-

Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Available from: [Link]

-

Kumar, A., et al. (2014). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(1), 384-390. Available from: [Link]

-

Kumar, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(4), 4647-4670. Available from: [Link]

-

El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate. Available from: [Link]

-

Shinde, S. V., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Heliyon, 11(6). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acgpubs.org [acgpubs.org]

Application Notes and Protocols for the Synthesis of Pyrazole-Thiazole Derivatives via Suzuki-Miyaura Coupling

Introduction: The Significance of Pyrazole-Thiazole Scaffolds in Modern Chemistry

The fusion of pyrazole and thiazole rings creates a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Pyrazole moieties are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, thiazole derivatives are integral to many pharmacologically active molecules, exhibiting a range of effects from antimicrobial to antiviral.[2][3] The combination of these two heterocycles in a single molecular framework can lead to novel compounds with enhanced or unique therapeutic potential, making the development of efficient synthetic routes to these scaffolds a critical endeavor for researchers in drug discovery.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an attractive method for the construction of complex molecular architectures.[7][8] This guide provides an in-depth exploration of the application of Suzuki-Miyaura coupling for the synthesis of pyrazole-thiazole derivatives, offering detailed protocols and insights into reaction optimization.

Mechanistic Considerations for Heteroaryl-Heteroaryl Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6] However, the coupling of two distinct nitrogen-containing heterocycles like pyrazole and thiazole introduces specific challenges and considerations.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Het1 [label="Het¹-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Het1_Het2 [label="Het¹-Pd(II)L_n-Het²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Het¹-Het²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Het1X [label="Het¹-X\n(Halopyrazole or Halothiazole)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Het2B [label="Het²-B(OR)₂\n(Thiazole- or Pyrazoleboronic acid/ester)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; Het1X -> OxAdd; OxAdd -> PdII_Het1; PdII_Het1 -> Transmetal; Het2B -> Transmetal; Base -> Transmetal; Transmetal -> PdII_Het1_Het2; PdII_Het1_Het2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } endom Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a halopyrazole/halothiazole with a corresponding boronic acid/ester.

Key Factors Influencing the Reaction:

-

Electronic Properties: Both pyrazole and thiazole are π-deficient heterocycles, which can influence the rate of oxidative addition. The specific substitution pattern on each ring will further modulate their electronic nature.

-

N-H Acidity of Pyrazole: Unprotected N-H pyrazoles can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9][10] Therefore, N-protection of the pyrazole ring is often a crucial consideration.

-

Choice of Halide and Boron Reagent: The reactivity of the halide on the coupling partner (I > Br > Cl) and the nature of the boron species (boronic acid vs. boronate ester) will significantly impact reaction kinetics and yields. Potassium trifluoroborates are also viable coupling partners and can offer enhanced stability.[11]

-

Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), have shown great efficacy in promoting the coupling of challenging heteroaryl substrates.[7] N-heterocyclic carbenes (NHCs) are also emerging as powerful ligands for these transformations.[12][13]

-

Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid.[14] The choice of base must be compatible with the substrates and other reaction components. A mixed solvent system, often containing water (e.g., dioxane/water, DME/water, or ethanol/water), is frequently employed to facilitate the dissolution of the inorganic base and the boronic acid.[15]

Experimental Protocols

The following protocols are designed as starting points for the Suzuki-Miyaura coupling of pyrazole and thiazole derivatives. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrazole with a Thiazoleboronic Acid

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[6][16][17]

Materials:

-

N-Protected halopyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole) (1.0 mmol, 1.0 equiv)

-

Thiazoleboronic acid (e.g., thiazole-2-boronic acid) (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

-

1,2-Dimethoxyethane (DME) (4 mL)

-

Water (1 mL)

-

10 mL microwave vial with a stir bar

Procedure:

-

To a 10 mL microwave vial, add the N-protected halopyrazole, thiazoleboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

-

Add the DME and water to the vial.

-

Securely cap the vial.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 10-30 minutes.[6][16]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-thiazole derivative.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine Reagents:\n- Halopyrazole\n- Thiazoleboronic Acid\n- Catalyst (Pd(PPh₃)₄)\n- Base (Cs₂CO₃)\n- Solvents (DME/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Microwave [label="Microwave Irradiation\n(120°C, 10-30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(EtOAc, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Microwave; Microwave -> Workup; Workup -> Purification; Purification -> Product; } endom Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling protocol.

Protocol 2: Conventional Thermal Suzuki-Miyaura Coupling using a Buchwald-Hartwig Ligand

For substrates that may be sensitive to high temperatures or for laboratories not equipped with a microwave reactor, conventional heating with a modern catalyst system is a robust alternative.

Materials:

-

Halothiazole (e.g., 2-bromothiazole) (1.0 mmol, 1.0 equiv)

-

N-Protected pyrazoleboronic acid pinacol ester (e.g., 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester) (1.1 mmol, 1.1 equiv)

-

XPhos Pd G2 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

-

Schlenk tube with a stir bar

Procedure:

-

To a Schlenk tube, add the halothiazole, N-protected pyrazoleboronic acid pinacol ester, XPhos Pd G2, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the 1,4-dioxane and water via syringe.

-

Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired pyrazole-thiazole product.

Data Presentation: A Comparative Overview of Reaction Conditions

The selection of the appropriate catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions that have been successfully employed for the coupling of pyrazole and other heteroaryl systems, providing a valuable starting point for optimization.

| Parameter | Condition A (Microwave) | Condition B (Conventional) | Rationale & Insights |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | Pd(PPh₃)₄ is a classic, effective catalyst, especially for reactive substrates under microwave conditions.[16][18] XPhos-based pre-catalysts are highly active for coupling challenging heteroaryl chlorides and bromides. |

| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | XPhos | XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination.[7] |

| Base | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ is a strong, soluble base often used in microwave synthesis to accelerate the reaction.[16] K₃PO₄ is a common and effective base for Buchwald-Hartwig type couplings.[7][10] |

| Solvent | DME/H₂O | 1,4-Dioxane/H₂O | Aprotic ethers mixed with water are standard solvent systems that facilitate the dissolution of both organic and inorganic reagents.[15][18] |

| Temperature | 120 °C | 90-100 °C | Microwave heating allows for rapid and efficient energy transfer, reaching higher temperatures quickly.[6][16] Conventional heating provides a more controlled thermal environment. |

| Reaction Time | 10-30 min | 6-12 h | The significant reduction in reaction time is a key advantage of microwave-assisted synthesis.[6][16] |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one, or using a more reactive halide (e.g., iodide instead of bromide). For unprotected N-H pyrazoles, protection of the nitrogen is highly recommended.[9][10]

-

Dehalogenation of the Starting Material: This side reaction can occur if the transmetalation step is slow. Ensure the base is sufficiently strong and soluble, and consider using a boronate ester, which can sometimes exhibit different reactivity profiles.

-

Protodeboronation of the Boronic Acid: This is the loss of the boronic acid group before transmetalation. It can be minimized by using milder conditions (lower temperature, shorter reaction time) and ensuring the reaction mixture is thoroughly deoxygenated.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of pyrazole-thiazole derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct these valuable heterocyclic scaffolds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling the exploration of novel chemical space and the advancement of innovative therapeutic agents.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. html.rhhz.net [html.rhhz.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Application Note: Functionalization of 2-(1H-pyrazol-4-yl)-1,3-thiazole for Drug Design

Executive Summary & Pharmacological Significance[1][2][3]

The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., EGFR, c-Met, VEGFR) and anti-infective agents.

This bi-heteroaryl system offers a unique geometry where the thiazole ring acts as a spacer or "hinge binder," while the pyrazole moiety provides critical hydrogen-bond donor/acceptor motifs. The structural rigidity of the C-C bond between the two rings (C4 of pyrazole to C2 of thiazole) locks the conformation, reducing the entropic penalty upon protein binding.

Key Design Advantages:

-

Vectorality: The 1,3-thiazole geometry projects substituents at defined angles, ideal for probing the solvent-exposed regions or the hydrophobic back-pockets of kinase domains.

-

Electronic Modulation: The electron-rich pyrazole pairs with the electron-deficient thiazole, creating a "push-pull" system that can be fine-tuned via C-H activation or N-alkylation.

Structural Analysis & Synthetic Logic

Before initiating wet-lab protocols, it is critical to understand the reactive sites. The scaffold presents three distinct vectors for functionalization:

-

Pyrazole NH (Site A): Acidic proton (pKa ~14). Primary site for solubility modulation and controlling lipophilicity.

-

Thiazole C5 (Site B): The most nucleophilic carbon on the thiazole ring, susceptible to electrophilic aromatic substitution and, more importantly, Palladium-catalyzed C-H activation.

-

Thiazole C4 (Site C): Typically established during the ring-closing Hantzsch synthesis; difficult to modify post-synthesis without pre-functionalized starting materials.

Visualization: Scaffold Assembly & Functionalization Logic

Caption: Synthetic workflow for the assembly and divergent functionalization of the pyrazole-thiazole hybrid scaffold.

Core Protocol: Scaffold Assembly (Hantzsch Synthesis)

The most robust method to construct this scaffold is the Hantzsch Thiazole Synthesis . This reaction is preferred over cross-coupling two pre-formed rings because it is convergent, scalable, and avoids the use of unstable metallated intermediates.

Materials

-

Substrate: Pyrazole-4-carbothioamide (1.0 equiv).

-

Reagent:

-Haloketone (e.g., phenacyl bromide or chloroacetone) (1.1 equiv). -

Solvent: Ethanol (Absolute).

-

Base: None required for initiation; NaHCO3 for workup.

Step-by-Step Methodology

-